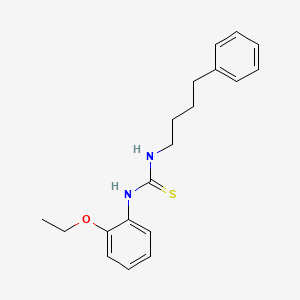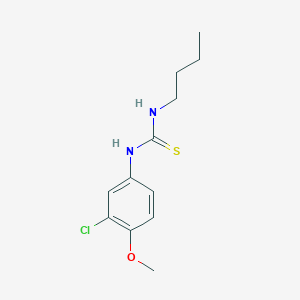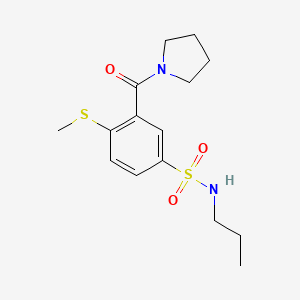
N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea, also known as EPTU, is a thiourea derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been studied for its potential in various scientific research applications, such as cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, this compound has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its neuroprotective effects and has been shown to reduce neuronal death in models of Parkinson's disease and stroke. In addition, this compound has anti-inflammatory activity and has been shown to reduce inflammation in models of rheumatoid arthritis and colitis.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea is not fully understood, but it has been suggested that this compound may act by inhibiting different enzymes or signaling pathways. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and survival. This compound has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
This compound has been shown to have different biochemical and physiological effects, depending on the target and the model system used. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce oxidative stress in models of neurodegenerative diseases. This compound has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. This compound can also be easily synthesized using different methods and can be modified to improve its activity and selectivity. However, this compound also has some limitations, such as its instability under acidic conditions and its potential to form complexes with metal ions, which can affect its activity and specificity.
Direcciones Futuras
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea, such as the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential in combination therapy with other anticancer or neuroprotective agents. This compound may also have potential in other scientific research areas, such as infectious diseases and metabolic disorders, which warrant further investigation.
Conclusion:
In conclusion, this compound is a thiourea derivative with potential in various scientific research applications. This compound can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound may have potential in cancer therapy, neuroprotection, and anti-inflammatory activity, among other areas, and warrants further investigation.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-phenylbutyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-22-18-14-7-6-13-17(18)21-19(23)20-15-9-8-12-16-10-4-3-5-11-16/h3-7,10-11,13-14H,2,8-9,12,15H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZHDCPQOITLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4847934.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4847935.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4847982.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4847997.png)

![N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4848019.png)

![5-{5-bromo-2-[2-(4-ethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848042.png)
![{2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4848045.png)

![2-(cyclopropylamino)-6,8-dimethylpyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4848054.png)